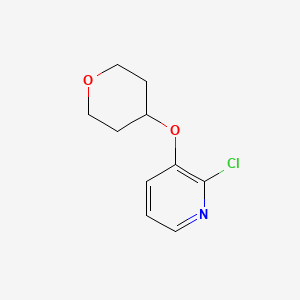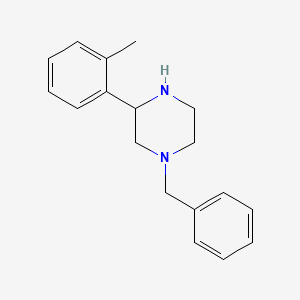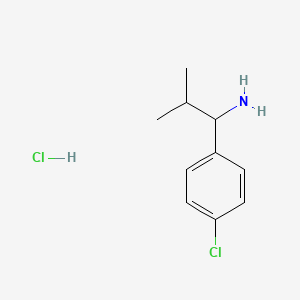
2-chloro-3-((tétrahydro-2H-pyran-4-yl)oxy)pyridine
Vue d'ensemble
Description
2-chloro-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de composés hétérocycliques
Le cycle 2H-pyran est un motif structural courant dans de nombreux produits naturels et sert d'intermédiaire clé dans la synthèse de divers composés hétérocycliques . La présence de la structure 2-chloro-3-((tétrahydro-2H-pyran-4-yl)oxy)pyridine permet l'introduction de groupes fonctionnels supplémentaires par des réactions de substitution, ce qui peut conduire au développement de nouveaux hétérocycles pharmacologiquement actifs.
Chimie médicinale
En chimie médicinale, ce composé peut être utilisé pour créer des dérivés ayant des effets thérapeutiques potentiels. La partie tétrahydro-2H-pyran est connue pour sa présence dans des composés ayant des propriétés anti-inflammatoires, antimicrobiennes et anticancéreuses . Les groupes chloro et pyridine peuvent être modifiés pour améliorer la capacité du composé à interagir avec des cibles biologiques.
Mécanisme D'action
Mode of Action
2-chloro-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine interacts with its target, ALK5, by inhibiting its autophosphorylation . This inhibition disrupts the normal function of the receptor, thereby controlling the development of cancers and fibrotic diseases .
Biochemical Pathways
The inhibition of ALK5 affects the TGF-β signaling pathway . This pathway is crucial in cell growth, cell differentiation, apoptosis, cellular homeostasis and other cellular functions. By inhibiting ALK5, 2-chloro-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine disrupts these processes, thereby controlling the progression of diseases such as cancers and fibrosis .
Result of Action
The molecular and cellular effects of 2-chloro-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine’s action primarily involve the disruption of the TGF-β signaling pathway . This disruption can lead to the inhibition of cell growth and differentiation, induction of apoptosis, and alteration of cellular homeostasis . These changes can help control the development of cancers and fibrotic diseases .
Analyse Biochimique
Biochemical Properties
2-chloro-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 2-chloro-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, 2-chloro-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in cellular function and behavior .
Metabolic Pathways
2-chloro-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity and efficacy .
Subcellular Localization
The subcellular localization of 2-chloro-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression and chromatin structure, further modulating cellular processes .
Propriétés
IUPAC Name |
2-chloro-3-(oxan-4-yloxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-10-9(2-1-5-12-10)14-8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLLIAIPLMXGTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxybenzyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1488033.png)


![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1488038.png)




